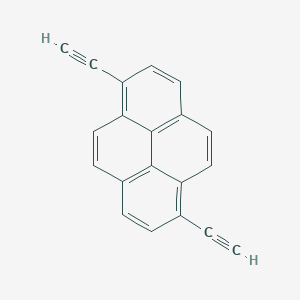
Pyrene, 1,6-diethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene, 1,6-diethynyl- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of ethynyl groups at the 1 and 6 positions of the pyrene core. Pyrene and its derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrene, 1,6-diethynyl- can be synthesized through several methods. One common approach involves the bromination of pyrene to form 1,6-dibromopyrene, followed by a Sonogashira coupling reaction with terminal alkynes. The reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1,6-diethynylpyrene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrene, 1,6-diethynyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrene derivatives.
Applications De Recherche Scientifique
Pyrene, 1,6-diethynyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of 1,6-diethynylpyrene involves its interaction with various molecular targets. The ethynyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s electronic properties and its behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethynylpyrene: Similar structure but with ethynyl groups at the 1 and 3 positions.
1,8-Diethynylpyrene: Ethynyl groups at the 1 and 8 positions.
1,6-Dibromopyrene: Precursor to 1,6-diethynylpyrene with bromine atoms instead of ethynyl groups.
Uniqueness
Pyrene, 1,6-diethynyl- is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Propriétés
Numéro CAS |
173678-77-8 |
|---|---|
Formule moléculaire |
C20H10 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
1,6-diethynylpyrene |
InChI |
InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H |
Clé InChI |
ANAJYRYWCSPFKM-UHFFFAOYSA-N |
SMILES |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
SMILES canonique |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















